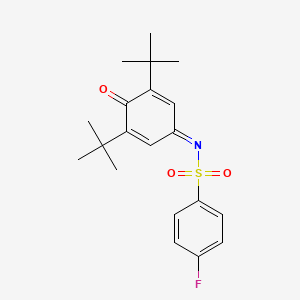

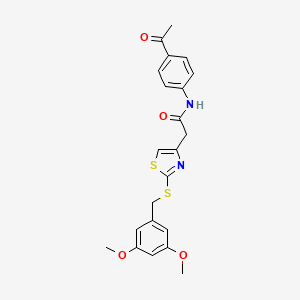

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide and related compounds often involves selective cyclooxygenase-2 inhibitors' synthesis strategies. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share structural similarities, were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom in these molecules has been shown to preserve COX-2 potency and notably increase selectivity (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been characterized by various spectroscopic techniques, showing that steric demands and substituent effects significantly influence molecular conformation and reactivity (Yasui et al., 2011).

Chemical Reactions and Properties

Research on similar sulfonamide compounds has highlighted their role in facilitating various chemical reactions. For example, N-fluorobenzenesulfonimide has been used as an effective Ag(i)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide, leading to the efficient synthesis of azepino[4,5-b]indole derivatives (Pang et al., 2019).

Physical Properties Analysis

The synthesis and study of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, a compound with a similar sulfonamide group, revealed interesting physical properties such as axial chirality and phase transition behavior. These properties are critical for understanding the solid-state polymerization and thermal stability of these molecules (Doan et al., 2016).

科学的研究の応用

Oxidation Catalysis

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide, and related sulfonamide-substituted compounds, have been investigated for their potential as oxidation catalysts. These studies focus on the design and solubility range, highlighting the stability of these compounds under oxidative conditions. A significant finding in this area is the successful use of these compounds for the oxidation of olefins, such as cyclohexene, to produce allylic ketones like 2-cyclohexen-1-one, with H2O2 acting as the oxidant. This research indicates a promising avenue for the application of these sulfonamide derivatives in catalyzing oxidation reactions, potentially offering a new class of oxidation catalysts with enhanced stability and solubility properties (Umit Işci et al., 2014).

Electrophilic Fluorination

Another significant application is in the realm of electrophilic fluorination, where derivatives of N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide have been utilized. Specifically, the development of a novel electrophilic fluorinating reagent, which shows an improvement in enantioselectivity for certain fluorination reactions, exemplifies the versatility of these compounds in synthetic chemistry. This advancement underscores the potential for these sulfonamide derivatives to serve as highly selective fluorinating agents, contributing to more efficient and selective synthesis methodologies (H. Yasui et al., 2011).

特性

IUPAC Name |

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)22-26(24,25)15-9-7-13(21)8-10-15/h7-12H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPDWIRNRKOMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)F)C=C(C1=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

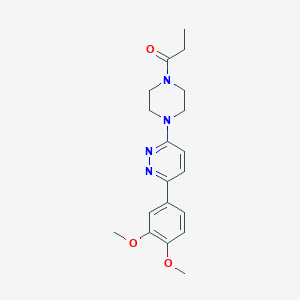

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)

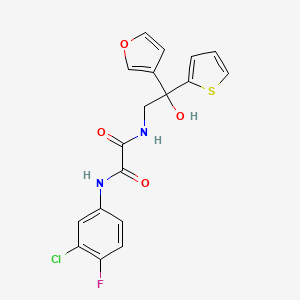

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)

![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)